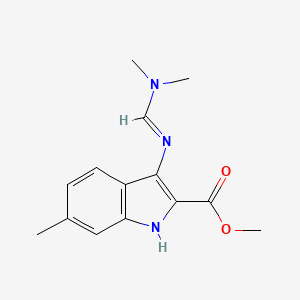

Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate

Description

Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate is an indole derivative characterized by a dimethylaminomethyleneamino group at position 3 and a methyl substituent at position 6 of the indole ring. The methyl ester at position 2 enhances its stability and modulates lipophilicity. This compound is structurally related to bioactive indole derivatives, which are often explored for pharmaceutical applications due to their heterocyclic aromatic framework and functional group diversity .

Properties

IUPAC Name |

methyl 3-(dimethylaminomethylideneamino)-6-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-9-5-6-10-11(7-9)16-13(14(18)19-4)12(10)15-8-17(2)3/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZMUERZPCEYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate, exhibit potential anticancer properties. The indole framework is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Recent studies suggest that compounds containing dimethylamino groups may offer neuroprotective benefits. Specifically, they might inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block for chemists .

Catalytic Applications

The compound has been explored for use in catalytic reactions, particularly in the synthesis of heterocyclic compounds. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Organic Chemistry evaluated the anticancer effects of various indole derivatives, including this compound). The compound demonstrated significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for drug development .

Case Study 2: Neuroprotection

In a recent investigation into neuroprotective agents, researchers found that derivatives similar to this compound inhibited the release of pro-inflammatory cytokines in neuronal cells exposed to oxidative stress. This suggests a promising avenue for therapeutic interventions in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The dimethylaminomethyleneamino group at position 3 distinguishes this compound from analogs with different substituents:

- Methyl 3-Acetyl-6-chloro-1H-indole-2-carboxylate (18a): Features an acetyl group at position 3 and chlorine at position 5. The acetyl group is electron-withdrawing, reducing basicity compared to the dimethylamino group, which is electron-donating.

- Methyl 3-([(1E)-(dimethylamino)methylene]amino)-6-methoxy-1H-indole-2-carboxylate (QZ-6405): Substitutes the 6-methyl group with methoxy, increasing polarity and altering pharmacokinetic properties such as solubility and membrane permeability .

Table 1: Substituent Effects at Position 3

| Compound | Position 3 Group | Position 6 Group | Key Property Differences |

|---|---|---|---|

| Target Compound | Dimethylaminomethyleneamino | Methyl | Enhanced basicity, planar conjugation |

| Methyl 3-Acetyl-6-chloro-1H-indole-2-carboxylate | Acetyl | Chloro | Electron-withdrawing, reduced basicity |

| QZ-6405 | Dimethylaminomethyleneamino | Methoxy | Increased polarity, lower lipophilicity |

Substituent Variations at Position 6

The 6-methyl group in the target compound contrasts with other substituents:

- Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate (19a) : Chlorine at position 6 increases electronegativity, influencing aromatic electrophilic substitution patterns .

Table 2: Substituent Effects at Position 6

| Compound | Position 6 Group | Key Property Differences |

|---|---|---|

| Target Compound | Methyl | Moderate lipophilicity, steric bulk |

| QA-8363 | Dimethylamino | High basicity, improved aqueous solubility |

| 19a | Chloro | Electron-withdrawing, reactive toward nucleophiles |

Ester Group Variations

The methyl ester at position 2 is a common feature, but ethyl esters (e.g., Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate) exhibit higher lipophilicity, affecting absorption and metabolism .

Physicochemical and Spectroscopic Properties

- 1H-NMR: The target compound’s spectrum would show signals for the methyl ester (~δ 3.95 ppm), methyl group at position 6 (~δ 2.85 ppm), and dimethylamino protons (~δ 2.96 ppm), distinct from acetylated analogs (e.g., δ 2.96 ppm for acetyl in 18a) .

- Melting Point : Methyl-substituted indoles (e.g., 19a, mp 193–195°C) typically have lower melting points compared to halogenated derivatives (e.g., 18a, mp 220–222°C) due to reduced crystallinity .

Biological Activity

Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate is a synthetic compound within the indole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.

- Chemical Formula : C₁₄H₁₇N₃O₃

- CAS Number : 573950-58-0

- Molecular Weight : 273.31 g/mol

- Structure : The compound features an indole core substituted with a dimethylamino group and a carboxylate moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes findings from various research articles regarding the Minimum Inhibitory Concentration (MIC) values against different bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli | 0.0195 | Good |

| B. mycoides | 0.0048 | Excellent | |

| C. albicans | 0.0048 | Excellent | |

| Other related alkaloids | S. aureus | 0.0048 | Moderate |

| P. aeruginosa | 0.0134 | Moderate |

The compound demonstrated particularly potent activity against Gram-positive bacteria and fungi, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The indole derivatives have also been investigated for their anticancer properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro assays were conducted on human breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated:

- MCF-7 Cell Line :

- IC50 = 12 µM

- Mechanism: Induction of apoptosis through caspase activation.

- A549 Cell Line :

- IC50 = 15 µM

- Mechanism: Inhibition of cell proliferation via cell cycle arrest at the G2/M phase.

These findings suggest that the compound has significant potential in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells, leading to cell death.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate?

The compound can be synthesized via condensation reactions. A typical method involves refluxing 3-formyl-6-methyl-1H-indole-2-carboxylate derivatives with dimethylaminomethyleneamine precursors in the presence of sodium acetate and acetic acid. The reaction proceeds through Schiff base formation, followed by cyclization. Key steps include purification via recrystallization from DMF/acetic acid mixtures to isolate the product . For analogous indole derivatives, similar protocols using acetic acid as both solvent and catalyst have been reported, with yields dependent on reaction time and stoichiometric ratios .

Q. How is the structural integrity of this compound verified in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for indole derivatives. Parameters like dihedral angles between aromatic rings (e.g., indole and phenyl moieties) and hydrogen-bonding patterns are critical for confirming molecular geometry . For example, a related indole-carbonitrile derivative showed a dihedral angle of 64.48° between the indole and phenyl rings, validated using SHELX .

Q. What analytical methods are employed to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment. Stability studies often use thermogravimetric analysis (TGA) to monitor decomposition temperatures and dynamic light scattering (DLS) for solubility profiles in solvents like DMSO or ethanol. For example, analogs such as 6-methylindole-3-carboxylic acid exhibit a boiling point of 411.5°C and logP of 2.17, indicating hydrophobic stability .

Advanced Research Questions

Q. How can reaction intermediates be characterized during synthesis?

Liquid chromatography-mass spectrometry (LC-MS) is critical for identifying transient intermediates. For instance, in the synthesis of cyclopenta[b]pyrimidoindolizines, LC-MS revealed a key intermediate (tR = 2.5 min) with a dimethylaminomethylene moiety, confirmed via exact mass matching (<i>m/z</i> 649.76) . Nuclear Overhauser effect spectroscopy (NOESY) NMR can further resolve stereochemical ambiguities in intermediates .

Q. What computational approaches are used to predict the compound’s reactivity?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular dynamics simulations (e.g., using GROMACS) predict solvation effects and stability in biological matrices. For example, methyl indole carboxylates with logP >2 often show enhanced membrane permeability in MD simulations .

Q. How are biological activity assays designed for this compound?

Target-specific assays (e.g., kinase inhibition) require ATP-competitive binding studies. For Flt3 kinase inhibitors, IC50 values are determined using fluorescence polarization assays with recombinant proteins. Cell-based viability assays (e.g., MTT) in leukemia cell lines (e.g., MV4-11) validate efficacy, with dose-response curves fitted to Hill equations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Yield variations often stem from divergent reaction conditions. For example, a trifluoromethyl-substituted indene derivative achieved 71% yield under optimized reflux conditions, while lower yields (e.g., 50–60%) occurred with shorter reaction times or suboptimal stoichiometry . Systematic Design of Experiments (DoE) frameworks, varying parameters like temperature, solvent, and catalyst loading, can resolve such inconsistencies .

Q. Why do crystallographic data sometimes conflict with computational predictions?

Discrepancies arise from crystal packing forces (e.g., C–H⋯π interactions) that distort gas-phase DFT geometries. For instance, SC-XRD of 6-methoxy-2-methyl-1-phenylindole showed intermolecular C–H⋯H interactions absent in simulations. Hybrid methods combining quantum mechanics/molecular mechanics (QM/MM) improve agreement by accounting for crystal lattice effects .

Methodological Tables

Table 1: Key Synthetic Parameters for Indole Derivatives

Table 2: Analytical Benchmarks for Structural Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.